1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazines, characterized by the presence of a benzyloxyethyl side chain. Its molecular formula is , indicating it is a dihydrochloride salt. This compound is often utilized in biochemical research due to its potential pharmacological properties and interactions with biological systems.
The compound can be classified as a heterocyclic organic compound, specifically a derivative of piperazine, which is known for containing two nitrogen atoms in its six-membered ring structure. It has applications in medicinal chemistry and is investigated for its effects on the central nervous system and other biological pathways.
The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride typically involves the following steps:
This method can be scaled for industrial production, which may utilize continuous flow reactors to enhance yield and purity.
The molecular structure of 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride features:
The compound can be represented using various structural formulas, including:
C1CN(CCN1CCOCC2=CC=CC=C2)C(=O)CN.Cl.Cl
DQDQPOREMLDDHT-UHFFFAOYSA-N
These representations provide insights into its connectivity and spatial arrangement, crucial for understanding its reactivity and interaction with biological targets.
1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride can participate in several chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate these targets' activity, leading to various biochemical effects. For instance, it has been studied for its potential role in treating central nervous system disorders by influencing neurotransmitter signaling pathways .
Relevant data regarding these properties are essential for practical applications in research and development.
1-(2-(Benzyloxy)ethyl)piperazine dihydrochloride has various scientific uses, including:
Its unique structure allows researchers to explore new pathways in drug development and medicinal chemistry .
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9